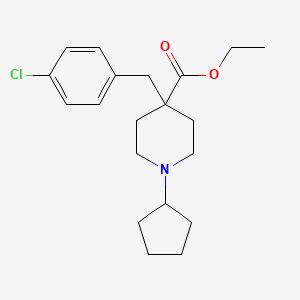
ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate, also known as CPP-109, is a chemical compound that belongs to the class of piperidine carboxylates. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), and is structurally similar to another compound, 4-methylaminorex. CPP-109 has been studied extensively for its potential therapeutic applications in treating addiction and other neurological disorders.
Mecanismo De Acción
Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate works by inhibiting the enzyme, GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate increases the levels of GABA in the brain, which can reduce the craving for drugs and alcohol. ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has also been shown to modulate the activity of the dopamine system, which is involved in the reward pathway of the brain.
Biochemical and Physiological Effects:
ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects. Studies have shown that ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate can reduce the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain. ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate can also increase the levels of GABA in the brain, which can reduce the craving for drugs and alcohol. Additionally, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been shown to have anti-convulsant properties and can reduce the severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate is its potential therapeutic applications in treating addiction and other neurological disorders. ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been extensively studied in animal models and has shown promising results in reducing drug-seeking behavior. Additionally, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been shown to have anti-convulsant properties, which can be useful in treating seizures.
One of the limitations of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate is its complex synthesis process, which requires specialized equipment and expertise. Additionally, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate. One area of research is to further investigate the safety and efficacy of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate in humans. Clinical trials are needed to determine the optimal dosage and treatment duration of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate in treating addiction and other neurological disorders.
Another area of research is to investigate the potential of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate in combination with other drugs or therapies. For example, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate may be effective in combination with behavioral therapies or other medications in treating addiction.
Finally, further research is needed to better understand the mechanisms of action of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate. By understanding how ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate works in the brain, researchers may be able to identify new targets for treating addiction and other neurological disorders.
Métodos De Síntesis
The synthesis of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate involves the reaction of ethyl 4-(4-chlorobenzyl)-1-cyclopentanecarboxylate with piperidine in the presence of a catalyst. The resulting product is then hydrolyzed to form ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate. The synthesis of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. Studies have shown that ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate can effectively reduce drug-seeking behavior in animal models of addiction. ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate works by inhibiting the enzyme, GABA transaminase, which is responsible for breaking down GABA in the brain. By increasing the levels of GABA in the brain, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate can reduce the craving for drugs and alcohol.
Propiedades
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-cyclopentylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO2/c1-2-24-19(23)20(15-16-7-9-17(21)10-8-16)11-13-22(14-12-20)18-5-3-4-6-18/h7-10,18H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCYVFOTOXULPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCCC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)
![dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate](/img/structure/B5122644.png)
![4-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5122651.png)
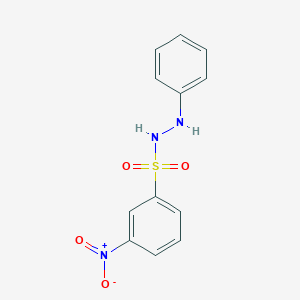
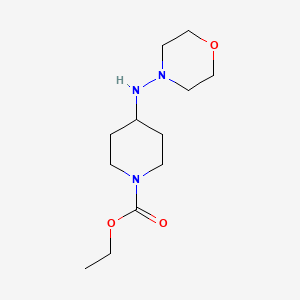
![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B5122691.png)
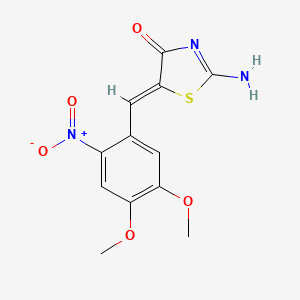
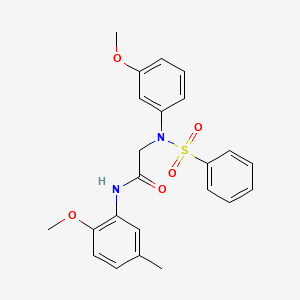
![2-(2-ethoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5122705.png)

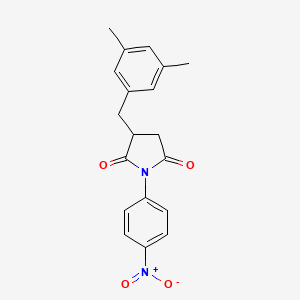
![2-(2-{4-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5122734.png)
![N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5122736.png)